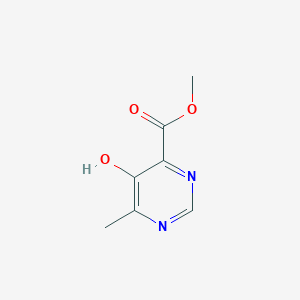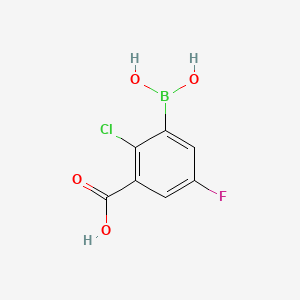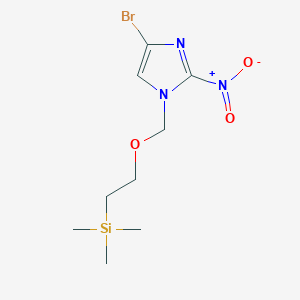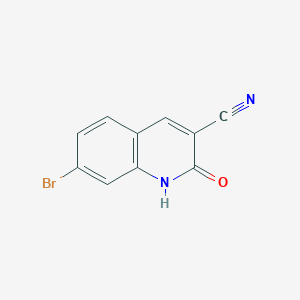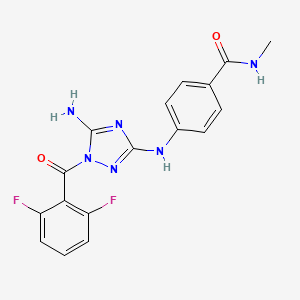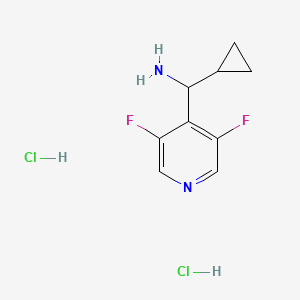
(6-Propoxynaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Propoxynaphthalen-2-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a propoxy group at the 6-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Propoxynaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Bromination: Naphthalene is brominated to form 6-bromonaphthalene.
Nucleophilic Substitution: The 6-bromonaphthalene undergoes nucleophilic substitution with propanol to form 6-propoxynaphthalene.
Formylation: The 6-propoxynaphthalene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 6-propoxynaphthalene-2-carbaldehyde.
Reduction: Finally, the formyl group is reduced to a hydroxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of catalysts, to enhance yield and efficiency. Large-scale production may also employ continuous flow reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Propoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthylmethane derivative.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: (6-Propoxynaphthalen-2-yl)carboxylic acid.
Reduction: (6-Propoxynaphthalen-2-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Propoxynaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Propoxynaphthalen-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(6-Ethoxynaphthalen-2-yl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(6-Butoxynaphthalen-2-yl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (6-Propoxynaphthalen-2-yl)methanol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to its methoxy, ethoxy, and butoxy analogs. The propoxy group provides a balance between hydrophobicity and steric effects, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(6-propoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H16O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-9,15H,2,7,10H2,1H3 |
InChI-Schlüssel |
KEJSGSYJQUNJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
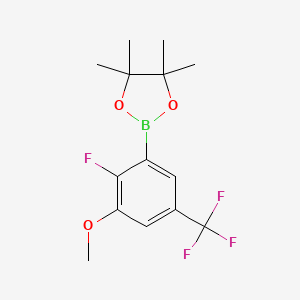


![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
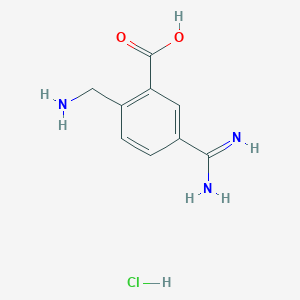
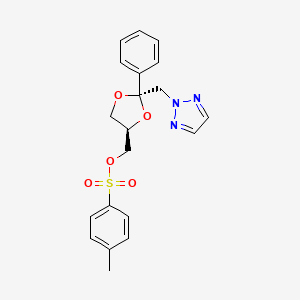
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
